molecular formula C29H32O17 B1242473 2''-O-Acetylrutin

2''-O-Acetylrutin

Cat. No.: B1242473
M. Wt: 652.6 g/mol
InChI Key: OTLZRRUHHNDQIU-AMJYKMBKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2''-O-Acetylrutin (quercetin-3-O-α-L-rhamnopyranosyl(1→6)-2''-O-acetyl-β-D-glucopyranoside) is a flavonoid glycoside derived from rutin, featuring an acetyl group at the 2''-position of the glucopyranoside moiety. Its molecular formula is C₂₉H₃₂O₁₇ (molecular weight: 652.57 g/mol), and it exhibits a specific optical rotation of [α]D = −28.9° (c = 0.80, MeOH) . This compound is naturally sourced from Prunus mume (Japanese apricot) flowers, with a yield of 0.0039% fresh weight .

Pharmacologically, 2''-O-Acetylrutin demonstrates dual inhibitory activity:

  • SARS-CoV-2 3CLpro inhibition: Binding affinity of −9.5 kcal/mol, validated by molecular dynamics simulations and in vitro assays .
  • Aldose reductase inhibition: IC₅₀ = 18 μmol/L (rat lens aldose reductase), though less potent than the reference drug Epalrestat (IC₅₀ = 0.072 μmol/L) .

Properties

Molecular Formula

C29H32O17

Molecular Weight

652.6 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl] acetate

InChI

InChI=1S/C29H32O17/c1-9-19(35)22(38)24(40)28(42-9)41-8-17-20(36)23(39)27(43-10(2)30)29(45-17)46-26-21(37)18-15(34)6-12(31)7-16(18)44-25(26)11-3-4-13(32)14(33)5-11/h3-7,9,17,19-20,22-24,27-29,31-36,38-40H,8H2,1-2H3/t9-,17+,19-,20+,22+,23-,24+,27+,28+,29-/m0/s1

InChI Key

OTLZRRUHHNDQIU-AMJYKMBKSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)OC(=O)C)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)OC(=O)C)O)O)O)O)O

Synonyms

2''-O-acetylrutin

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2''-O-Acetylrutin belongs to the quercetin glycoside family. Below is a comparative analysis with structurally and functionally related compounds:

Table 1: Anti-SARS-CoV-2 3CLpro Activity of Quercetin Derivatives
Compound Structural Modification Binding Affinity (kcal/mol) Key Interactions with SARS-CoV-2 3CLpro Source
2''-O-Acetylrutin 2''-O-acetyl on glucopyranoside −9.5 Hydrogen bonds with His41 (amide nitrogen) and Cys145 (carboxylate side chain) Prunus mume
Quercetin 3-O-(6''-acetyl-glucoside) 6''-O-acetyl on glucopyranoside −9.3 Limited interaction specificity due to acetyl group positioning Synthetic/Natural
Quercetin 3-(6''-malonyl-glucoside) 6''-O-malonyl on glucopyranoside −9.3 Steric hindrance from malonyl group reduces binding stability Synthetic/Natural
Key Findings:

Acetyl Group Position : The 2''-O-acetyl group in 2''-O-Acetylrutin enhances binding specificity to SARS-CoV-2 3CLpro compared to 6''-acetyl or malonyl derivatives. This is attributed to optimal spatial alignment with catalytic residues (His41 and Cys145) .

Table 2: Comparison with Other Acetylated Flavonoids
Compound Core Structure Acetylation Site Reported Activity Reference
2''-O-Acetylorientin Luteolin (aglycone) 2''-O Antioxidant properties (inferred from structural analogy) In silico studies
2''-O-Acetylvitexin Apigenin (aglycone) 2''-O Limited pharmacological data N/A
  • Aglycone Influence : The quercetin core in 2''-O-Acetylrutin confers superior antiviral activity over luteolin- or apigenin-based analogues (e.g., 2''-O-Acetylorientin), likely due to quercetin’s additional hydroxyl groups enhancing target interaction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2''-O-Acetylrutin
Reactant of Route 2
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